molecular formula C22H15FN4O3S B2827880 (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 899735-93-4

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Cat. No.: B2827880
CAS No.: 899735-93-4
M. Wt: 434.45
InChI Key: RYIKQRKBCHGYTP-JXMROGBWSA-N
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Description

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncological research. Its primary research value lies in the investigation of FGF/FGFR signaling pathway dysregulation, which is implicated in tumor cell proliferation, angiogenesis, and resistance to apoptosis in various cancers. This acrylamide-based compound functions through a covalent mechanism of action, irreversibly binding to a conserved cysteine residue (Cys488) within the FGFR1 kinase domain's P-loop. This binding potently inhibits FGFR1 autophosphorylation and subsequent downstream signaling, including the MAPK and PI3K-AKT pathways. Researchers utilize this inhibitor as a critical tool to elucidate the specific biological roles of FGFR1 in disease models, to study mechanisms of acquired resistance to ATP-competitive FGFR inhibitors, and to explore novel therapeutic strategies for FGFR-driven malignancies. Its covalent binding nature provides a prolonged pharmacodynamic effect, making it particularly valuable for in vitro and in vivo studies aimed at achieving sustained pathway suppression. The compound's design, featuring a 6-fluoro-benzothiazole scaffold, contributes to its selectivity and potency profile within the kinome. For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use.

Properties

IUPAC Name

(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O3S/c23-16-8-9-19-20(13-16)31-22(25-19)26(14-17-5-1-2-11-24-17)21(28)10-7-15-4-3-6-18(12-15)27(29)30/h1-13H,14H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIKQRKBCHGYTP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorobenzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step may involve nitration reactions using nitric acid or other nitrating agents.

    Acrylamide Formation: The acrylamide moiety can be introduced via a condensation reaction between an amine and an acrylate ester.

    Final Coupling: The final step involves coupling the pyridin-2-ylmethyl group to the acrylamide backbone, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide typically involves a multi-step process that includes the formation of the benzo[d]thiazole moiety and subsequent coupling reactions. The compound's structure features a fluorinated benzothiazole ring, which is known to enhance biological activity due to increased lipophilicity and electron-withdrawing properties.

Anticancer Properties

Research has indicated that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic factors .

In vitro studies demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of benzo[d]thiazole possess broad-spectrum antimicrobial activity against various bacterial strains. The presence of the nitrophenyl group in this compound may enhance its efficacy against resistant strains .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics used as controls .

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10020

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, indicating its potential as a therapeutic agent against bacterial infections .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism of action of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties of Comparable Compounds

Compound Name / ID Core Structure Substituents (R1, R2, R3) Melting Point (°C) Yield (%) Purity (HPLC %) Key References
Target Compound Benzothiazole-acrylamide R1: 6-F; R2: Pyridin-2-ylmethyl; R3: 3-NO2 N/A N/A N/A
GB33 (N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(5-(4-Cl-benzylidene)-2,4-dioxothiazolidin-3-yl)acetamide) Benzothiazole-thiazolidinedione R1: 6-F; R2: Cl-benzylidene; R3: Dioxothiazolidine 290–292 65 95.97
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (BZTcin3) Benzothiazole-acrylamide R1: H; R2: H; R3: 4-OCH3 229–234 N/A >95
(2E)-N-(4-Methylbenzyl)-3-(3-nitrophenyl)acrylamide (6h) Simple acrylamide R1: H; R2: 4-Me-benzyl; R3: 3-NO2 131–133 56 N/A
(E)-N-(4-Methoxyphenyl)-3-(3-nitrophenyl)acrylamide (6i) Simple acrylamide R1: H; R2: 4-OCH3-phenyl; R3: 3-NO2 195–197 58 N/A

Benzothiazole-Acrylamide Derivatives

  • Steric and Solubility Considerations : The pyridin-2-ylmethyl group introduces a bulky, polar substituent, contrasting with simpler alkyl/aryl groups in 6h and 6i. This may influence solubility and membrane permeability .

Thiazolidinedione Hybrids (e.g., GB33)

  • Functional Group Trade-offs : GB33 replaces the acrylamide with a thiazolidinedione moiety, which is associated with antidiabetic activity but lacks the conjugated double bond critical for π-π stacking in kinase inhibition .

Key Takeaways

Structural Uniqueness : The target compound combines a fluorinated benzothiazole, pyridin-2-ylmethyl group, and 3-nitrophenyl acrylamide, distinguishing it from simpler analogues.

Electronic and Steric Advantages: The 3-NO2 group enhances electrophilicity, while the pyridine moiety may facilitate target engagement via hydrogen bonding.

Synthetic Gaps: Limited data on the target’s synthesis contrasts with well-documented routes for analogues (e.g., 6h, GB33).

Biological Activity

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will detail its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzothiazole ring and subsequent modifications to introduce the nitrophenyl and pyridinylmethyl groups. The key steps include:

  • Formation of Benzothiazole : The benzothiazole core is synthesized from 2-aminothiophenol and appropriate aldehydes or ketones under oxidative conditions.
  • Fluorination : Introduction of the fluorine atom is achieved through electrophilic fluorination methods.
  • Acrylamide Formation : The final compound is obtained via a condensation reaction involving the benzothiazole derivative and the nitrophenyl group, followed by acylation with pyridin-2-ylmethylamine.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds within the benzothiazole class. For instance, compounds with nitro substitutions have shown significant antiproliferative effects against various cancer cell lines:

  • A549 Cell Line : Compounds demonstrated IC50 values ranging from 6.68 to 19.94 μM in different assay formats, indicating a moderate to high level of activity against lung cancer cells .
  • Mechanism of Action : The proposed mechanism involves inhibition of cell proliferation through apoptosis induction and cell cycle arrest, potentially by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Activity

In addition to antitumor properties, benzothiazole derivatives have exhibited promising antimicrobial activities:

  • In Vitro Studies : Compounds similar to this compound have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 15.62 µg/mL .

Comparative Biological Activity Table

CompoundAntitumor Activity (IC50 μM)Antimicrobial Activity (MIC µg/mL)
This compound6.68 - 19.9415.62
N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitrobenzenesulfonamide8.78Not specified
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylthio-benzamideNot specified15.62

Case Study 1: Antiproliferative Effects on A549 Cells

In a study evaluating various benzothiazole derivatives, it was found that compounds with nitro groups exhibited higher antiproliferative activity in 2D cultures compared to 3D models, suggesting that structural modifications can significantly influence biological outcomes .

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A series of benzothiazole derivatives were tested for their antimicrobial properties using disk diffusion methods, revealing that certain compounds displayed broad-spectrum antibacterial activity, particularly against Staphylococcus aureus and Candida albicans .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide, and how can reaction parameters be optimized?

  • Answer : The synthesis typically involves multi-step pathways, including:

  • Step 1 : Coupling of 6-fluorobenzo[d]thiazol-2-amine with pyridin-2-ylmethyl halides under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Michael addition of 3-nitrophenylacryloyl chloride to the intermediate, requiring controlled pH (7–9) and temperatures (0–5°C) to favor (E)-isomer formation .
  • Optimization : Use polar aprotic solvents (DMF, acetonitrile) for improved solubility, and triethylamine as a catalyst to enhance coupling efficiency. Purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?

  • Answer : Key methods include:

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of fluorobenzo[d]thiazole and acrylamide moieties (e.g., δ 7.8–8.2 ppm for nitrophenyl protons) .
  • Mass Spectrometry (HRMS) : Accurate mass determination to verify molecular ion ([M+H]+) and rule out byproducts .
  • HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and detect (Z)-isomer contamination .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • Answer :

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the nitrophenyl group’s electron-withdrawing properties for active-site interactions .

Advanced Research Questions

Q. How does the (E)-configuration of the acrylamide moiety influence target binding affinity, and what computational tools validate this stereochemical preference?

  • Answer : The (E)-isomer’s planar geometry facilitates π-π stacking with aromatic residues (e.g., tyrosine in kinase ATP pockets). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes, while NOESY NMR confirms spatial arrangement . Contrastingly, (Z)-isomers exhibit steric clashes, reducing potency by >50% in kinase inhibition assays .

Q. What strategies resolve contradictions in reported IC50 values across studies, particularly when testing against tyrosine kinases versus serine/threonine kinases?

  • Answer : Discrepancies arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 10 μM vs. 1 mM) alter competitive inhibition profiles .
  • Structural Analogues : Compare with derivatives lacking the 3-nitrophenyl group, which show reduced kinase selectivity .
  • Orthogonal Assays : Validate using thermal shift assays (TSA) to measure target engagement independently .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for neurodegenerative disease targets (e.g., tau protein aggregation)?

  • Answer :

  • Modifications : Introduce substituents at the pyridin-2-ylmethyl group (e.g., -OH, -OCH3) to enhance blood-brain barrier permeability .
  • In Silico Screening : Pharmacophore modeling (Schrödinger) identifies critical hydrogen-bond donors/acceptors for tau binding .
  • In Vivo Validation : Radiolabeled analogs (14C/3H) track biodistribution in murine models .

Q. What experimental protocols mitigate challenges in scaling up synthesis without compromising (E)-isomer purity?

  • Answer :

  • Flow Chemistry : Continuous-flow reactors improve temperature control during acrylamide formation, reducing byproduct formation .
  • Crystallization Engineering : Use solvent-antisolvent systems (e.g., THF/water) to selectively crystallize the (E)-isomer .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Methodological Considerations

Q. Which in vitro models best predict this compound’s metabolic stability, and how do structural features influence cytochrome P450 interactions?

  • Answer :

  • Liver Microsomes : Human liver microsomes (HLMs) with LC-MS/MS quantify metabolite formation (e.g., demethylation at the morpholino group) .
  • CYP Inhibition : Fluorobenzo[d]thiazole’s electronegativity increases CYP3A4 affinity, necessitating prodrug strategies for improved pharmacokinetics .

Q. How can differential scanning calorimetry (DSC) and X-ray crystallography elucidate polymorphic forms impacting formulation stability?

  • Answer :

  • DSC : Identifies melting endotherms correlating with polymorph stability (Form I vs. Form II) .
  • X-Ray Crystallography : Resolves H-bonding networks between acrylamide carbonyl and solvent molecules, guiding excipient selection .

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